molecular formula C14H16FN5O B3717062 1-(4-Fluorophenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine

1-(4-Fluorophenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine

Cat. No.: B3717062
M. Wt: 289.31 g/mol
InChI Key: NZNUFKTYSXPJKZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine is a synthetic organic compound that belongs to the class of guanidines This compound is characterized by the presence of a fluorophenyl group and a dihydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine typically involves multi-step organic reactions. One common method includes the condensation of 4-fluoroaniline with a suitable guanidine derivative under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine
  • 1-(4-Bromophenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine
  • 1-(4-Methylphenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine

Uniqueness

1-(4-Fluorophenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets compared to similar compounds with different substituents.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O/c1-2-3-11-8-12(21)19-14(18-11)20-13(16)17-10-6-4-9(15)5-7-10/h4-8H,2-3H2,1H3,(H4,16,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNUFKTYSXPJKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 2
1-(4-Fluorophenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 3
1-(4-Fluorophenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 4
1-(4-Fluorophenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 5
1-(4-Fluorophenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine
Reactant of Route 6
1-(4-Fluorophenyl)-3-(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)guanidine

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